molecular formula C19H22N2O5S B6043595 ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate

ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate

Cat. No.: B6043595
M. Wt: 390.5 g/mol
InChI Key: LXLWSCRKGNASLU-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a sulfonylated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps. One common method includes the acylation of 4-methyl-N-methylsulfonylaniline with an appropriate acylating agent, followed by esterification with ethyl 4-aminobenzoate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
  • Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
  • Ethyl 4-[(2-methylphenoxy)acetyl]amino]benzoate

Uniqueness

Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonylated aniline derivative, in particular, sets it apart from other similar compounds, providing unique opportunities for its use in various applications.

Properties

IUPAC Name

ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-26-19(23)15-7-9-16(10-8-15)20-18(22)13-21(27(3,24)25)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLWSCRKGNASLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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